

In-Depth Technical Guide to Cyanine5.5 Hydrazide: Spectral Properties and Applications

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Compound of Interest

Compound Name: *Cyanine5.5 hydrazide dichloride*

Cat. No.: *B15142254*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Cyanine5.5 (Cy5.5) hydrazide, a near-infrared (NIR) fluorescent dye, and its application in bioconjugation. Detailed experimental protocols for spectral characterization and glycoprotein labeling are presented, alongside visualizations of key workflows and signaling pathways.

Core Spectral and Photophysical Properties of Cyanine5.5 Hydrazide

Cyanine5.5 hydrazide is a reactive dye featuring a hydrazide group that readily couples with aldehydes and ketones, making it an excellent tool for labeling biomolecules such as oxidized glycoproteins, antibodies, and other carbonyl-containing compounds. Its fluorescence in the near-infrared spectrum allows for deep tissue penetration and reduced background autofluorescence, which is highly advantageous for in vivo imaging applications.

The key spectral properties of Cyanine5.5 hydrazide are summarized in the table below. It is important to note that the exact absorbance and emission maxima can vary slightly depending on the solvent environment and other experimental conditions.

Property	Value	Reference(s)
Excitation Maximum (λ_{abs})	~673 - 683 nm	[1][2]
Emission Maximum (λ_{em})	~694 - 707 nm	[1][2][3][4]
Molar Extinction Coefficient (ϵ)	~209,000 - 250,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.2 - 0.28	[1][3]
Recommended Solvents	DMSO, DMF	[1]

Experimental Protocols

Measurement of Absorbance and Emission Spectra

This protocol outlines the procedure for determining the absorbance and emission maxima of Cyanine5.5 hydrazide.

Materials:

- Cyanine5.5 hydrazide
- Spectroscopic grade dimethyl sulfoxide (DMSO) or other appropriate solvent
- UV-Vis spectrophotometer
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of Cyanine5.5 hydrazide in spectroscopic grade DMSO. The concentration should be accurately determined for subsequent calculations.
- **Working Solution Preparation:** From the stock solution, prepare a series of dilutions in the same solvent. For absorbance measurements, the concentration should be adjusted to yield

an absorbance value between 0.02 and 0.1 at the expected maximum to ensure linearity and avoid inner filter effects. For fluorescence measurements, a more dilute solution is typically used.

- Absorbance Spectrum Measurement:
 - Use a UV-Vis spectrophotometer.
 - Use the pure solvent as a blank to zero the instrument.
 - Measure the absorbance of the working solution across a wavelength range of approximately 600 nm to 750 nm.
 - The wavelength at which the highest absorbance is recorded is the absorbance maximum (λ_{abs}).
- Emission Spectrum Measurement:
 - Use a spectrofluorometer.
 - Set the excitation wavelength to the determined absorbance maximum (λ_{abs}).
 - Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
 - Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to about 800 nm.
 - The wavelength at the peak of the emission spectrum is the emission maximum (λ_{em}).
 - Ensure that the raw fluorescence spectra are corrected for the wavelength-dependent response of the instrument's detector and optics, a feature available in most modern spectrofluorometers.

Labeling of Glycoproteins with Cyanine5.5 Hydrazide

This protocol describes a common application of Cyanine5.5 hydrazide: the labeling of glycoproteins through the generation of aldehyde groups via periodate oxidation.

Materials:

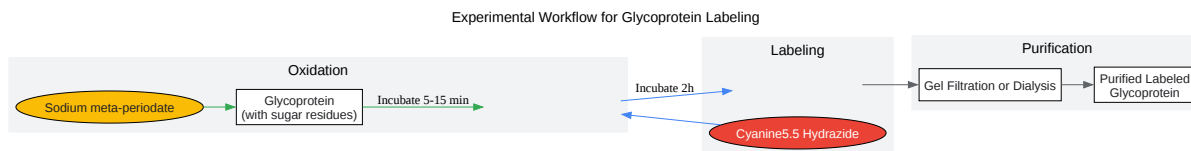
- Glycoprotein (e.g., an antibody)
- Sodium meta-periodate (NaIO_4)
- 0.1 M Sodium acetate buffer, pH 5.5
- Cyanine5.5 hydrazide
- Dimethyl sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

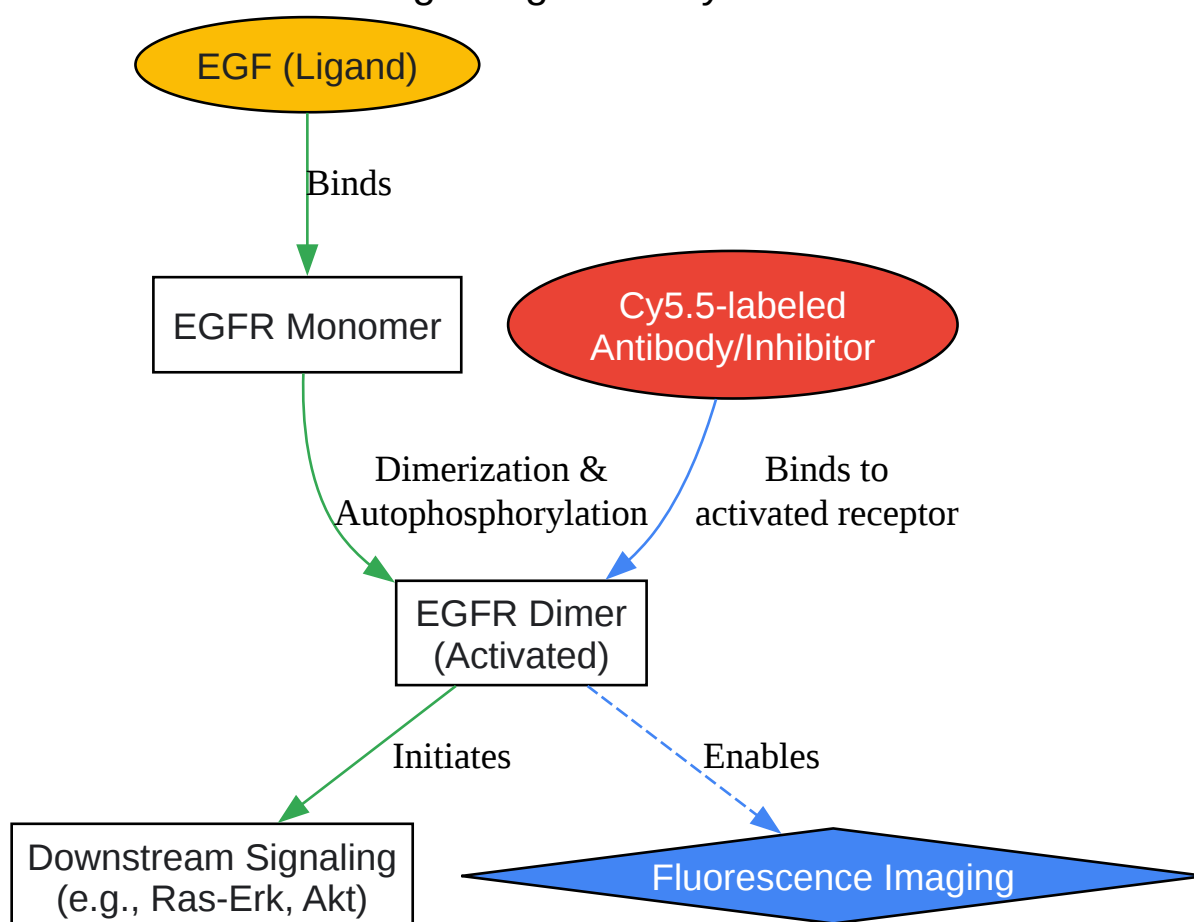
- Periodate Oxidation of Glycoprotein:
 - Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5.
 - Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.
 - Add an equal volume of the periodate solution to the protein solution.
 - Incubate the mixture for 5-15 minutes at room temperature in the dark. This reaction cleaves the vicinal diols of the sugar residues to form aldehyde groups.
 - Immediately purify the oxidized glycoprotein from excess periodate using a desalting column or dialysis against 0.1 M sodium acetate buffer, pH 5.5.
- Hydrazide Labeling:
 - Prepare a 50 mM stock solution of Cyanine5.5 hydrazide in DMSO.
 - Add a calculated amount of the Cyanine5.5 hydrazide solution to the purified, oxidized glycoprotein solution. A typical molar ratio is 10-20 fold excess of the dye to the protein, but this may need optimization.

- Incubate the reaction mixture for 2 hours at room temperature in the dark. The hydrazide group of the dye will react with the aldehyde groups on the glycoprotein to form a stable hydrazone bond.
- Purification of the Labeled Glycoprotein:
 - Remove the unreacted dye by gel filtration (e.g., a G-25 column) or dialysis.
 - The purified, fluorescently labeled glycoprotein is now ready for use in downstream applications such as cell imaging or flow cytometry.

Visualizations



EGFR Signaling Pathway Visualization



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